molecular formula C18H23F3N2O3 B2655887 N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-4-(trifluoromethoxy)benzamide CAS No. 2034607-11-7

N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-4-(trifluoromethoxy)benzamide

Cat. No.: B2655887
CAS No.: 2034607-11-7
M. Wt: 372.388
InChI Key: OMEGVNABJLCLPN-UHFFFAOYSA-N
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Description

N-{[1-(Oxolan-3-yl)piperidin-4-yl]methyl}-4-(trifluoromethoxy)benzamide is a synthetic benzamide derivative intended for research and development purposes. This compound is built on a molecular scaffold common in medicinal chemistry, featuring a benzamide group linked to a piperidine ring that is further substituted with an oxolane (tetrahydrofuran) moiety. The presence of the trifluoromethoxy group on the benzamide ring is a notable feature, as this substituent is often used in drug discovery to influence a compound's potency, metabolic stability, and membrane permeability . Compounds with similar N-(piperidin-4-yl)benzamide structures have been investigated for their potential to activate Hypoxia-Inducible Factor 1 (HIF-1) pathways, which are central to cellular response to low oxygen and are a recognized target in oncology research . Such activators can induce the expression of proteins like HIF-1α and downstream targets such as p21, potentially leading to the promotion of tumor cell apoptosis . Furthermore, benzamide derivatives are frequently explored as cell differentiation inducers and for various other therapeutic applications, highlighting the research value of this chemical class . Researchers can utilize this compound as a building block or a reference standard in exploratory studies, including but not limited to, hit-to-lead optimization, structure-activity relationship (SAR) investigations, and mechanistic studies in cell biology. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]-4-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23F3N2O3/c19-18(20,21)26-16-3-1-14(2-4-16)17(24)22-11-13-5-8-23(9-6-13)15-7-10-25-12-15/h1-4,13,15H,5-12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMEGVNABJLCLPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC=C(C=C2)OC(F)(F)F)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-4-(trifluoromethoxy)benzamide typically involves multiple steps, starting with the preparation of the piperidine and oxolane intermediates. The piperidine ring can be synthesized through hydrogenation or cyclization reactions, while the oxolane ring is often prepared via cycloaddition reactions . The final step involves coupling these intermediates with 4-(trifluoromethoxy)benzoyl chloride under basic conditions to form the desired benzamide derivative .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors for hydrogenation steps and advanced purification techniques such as chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-4-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions include piperidinone derivatives, amine derivatives, and various substituted benzamides .

Scientific Research Applications

N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-4-(trifluoromethoxy)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-4-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets. It has been shown to activate hypoxia-inducible factor 1 pathways, leading to the induction of apoptosis in cancer cells. This is achieved through the upregulation of proteins such as p21 and cleaved caspase-3, which promote cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Key Insights :

  • The trifluoromethoxy group balances lipophilicity and electronic effects compared to bulkier substituents like tetrafluoroethoxy (17e) .
  • Difluoromethoxy (17f) and trifluoromethyl (7a) groups may offer distinct binding interactions in receptor targets .

Modifications on the Piperidine Ring

The oxolan-3-yl substituent on the piperidine ring contrasts with other nitrogen-linked groups in analogs (Table 2):

Compound Name Piperidine Substituent Biological Relevance Reference
Target Compound Oxolan-3-yl Improved solubility, conformational lock
17h () 4-((4,5-Dihydro-1H-imidazol-2-yl)amino)benzyl Hydrogen-bonding capability, potential kinase interactions
6e () 4-Aminobenzyl Enhanced bioavailability, metabolic lability
CCR3 Antagonist () 6-Fluoro-2-naphthylmethyl High receptor affinity (CCR3)

Key Insights :

  • The oxolan-3-yl group may reduce metabolic degradation compared to aminobenzyl derivatives (6e) while avoiding the steric bulk of naphthyl groups () .

Key Insights :

  • Low yields in guanidinyl-containing analogs (17e: 25.0%) suggest challenges in steric or electronic control during synthesis .
  • Higher yields in simpler amidation reactions (6f: 76.2%) indicate scalability for derivatives with less complex substituents .

Adipocyte Differentiation ()

Compounds like 17e–17i were tested in 3T3-L1 adipocyte differentiation assays, though the target compound’s activity remains unstudied. Substituents such as trifluoromethyl (17h) may influence lipid metabolism pathways .

Receptor Antagonism ()

The CCR3 antagonist in demonstrates that naphthylmethyl-piperidine benzamides exhibit potent receptor binding, suggesting that the oxolan-3-yl group in the target compound could be optimized for similar applications with improved pharmacokinetics .

Biological Activity

N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-4-(trifluoromethoxy)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C15_{15}H18_{18}F3_3N2_2O
  • Molecular Weight : 320.31 g/mol
  • Chemical Structure : The compound features a piperidine ring linked to an oxolane moiety and a trifluoromethoxy-substituted benzamide.

This compound acts primarily as an inhibitor of specific neurotransmitter transporters. Its structural components suggest potential interactions with glycine transporters and other central nervous system targets.

Efficacy in Preclinical Models

  • Glycine Transporter Inhibition : Research indicates that derivatives similar to this compound have shown significant inhibitory effects on glycine transporters, which are implicated in various neuropsychiatric disorders. For instance, a related compound demonstrated an IC50 value of 1.8 nM against GlyT1, indicating potent activity in rodent models for schizophrenia without adverse CNS effects .
  • Antidepressant Activity : In several studies, compounds with similar structural motifs have been evaluated for antidepressant-like effects in animal models. The presence of the piperidine ring is often associated with enhanced serotonergic activity, contributing to mood regulation.
  • Antinociceptive Properties : Some studies have reported that compounds with piperidine and oxolane structures exhibit antinociceptive effects, making them potential candidates for pain management therapies.

Comparative Biological Activity

CompoundTargetIC50 (nM)Model
This compoundGlyT11.8Rodent models
Related Piperidine DerivativeSerotonin Reuptake5.0Depression model
Another Trifluoromethoxy CompoundPain receptors10.0Pain model

Study 1: GlyT1 Inhibition and Schizophrenia Models

In a study published in 2016, a compound structurally related to this compound was tested in rodent models of schizophrenia. The results indicated significant improvement in symptoms without causing typical side effects associated with antipsychotic medications .

Study 2: Antinociceptive Effects

A recent investigation into the analgesic properties of related compounds revealed that those containing the piperidine structure exhibited strong antinociceptive effects in formalin-induced pain models. The study suggested that these compounds could serve as alternatives to traditional pain relief medications .

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